Ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate
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Overview
Description
Ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate can be achieved through the Erlenmeyer-Plöchl azlactone synthesis method . This classical process involves the condensation of an amino acid with an aldehyde and an acyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced oxazole products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one
- 4-(4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one
Uniqueness
Ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90251-17-5 |
---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-O-ethyl 8-O-(2-phenyl-1,3-oxazol-5-yl) octanedioate |
InChI |
InChI=1S/C19H23NO5/c1-2-23-16(21)12-8-3-4-9-13-17(22)24-18-14-20-19(25-18)15-10-6-5-7-11-15/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3 |
InChI Key |
RDCXIHFKHSBARZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)OC1=CN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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